Dextrorphan

Description

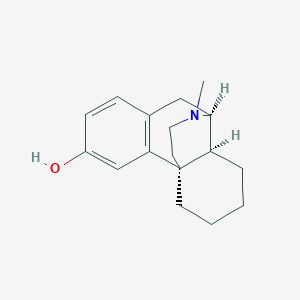

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQUASYNZVUNQP-PVAVHDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014178 | |

| Record name | Dextrorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-73-5 | |

| Record name | Dextrorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrorphan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextrorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextrorphan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTRORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B7QNO9WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dextrorphan as an NMDA Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrorphan, the primary active metabolite of the widely used antitussive dextromethorphan (B48470), is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its interaction with the NMDA receptor channel is the principal mechanism behind its neuroactive properties, which have garnered significant interest for potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound's function as an NMDA receptor antagonist, focusing on its mechanism of action, quantitative binding and functional data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its antagonistic effect on the NMDA receptor by binding to the phencyclidine (PCP) site located within the ion channel pore.[1][2] This binding is uncompetitive, meaning this compound only binds to the NMDA receptor when it is in an open state, which requires the concurrent binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine). By physically occluding the open channel, this compound prevents the influx of cations, most notably Ca2+, into the neuron. This blockade of ion flow effectively dampens the excitatory signaling mediated by the NMDA receptor.

Studies have revealed that the binding site for this compound is distinct from that of other open-channel blockers like MK-801.[3] While both bind within the ion channel, they have different molecular determinants. For instance, the binding of [3H]this compound is not affected by the presence of glutamate and glycine, unlike [3H]MK-801.[3] Furthermore, mutations in specific residues of the NR1 subunit that significantly impact MK-801 binding do not alter this compound binding, and vice-versa.[3] It has been suggested that this compound's recognition site may be shallower within the ion channel domain compared to that of MK-801.[3]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of this compound and its parent compound, dextromethorphan, at the NMDA receptor and other relevant targets.

| Compound | Target | Parameter | Value (nM) | Species/Tissue | Reference |

| Dextromethorphan | NMDA Receptor (PCP site) | pKi | 1680 | Human frontal cortex | [1] |

| Dextromethorphan | NMDA Receptor | IC50 | 550 | Rat cortical neurons | [1] |

| Dextromethorphan | Sigma-1 Receptor | Ki | 400 | - | [1] |

| Dextromethorphan | Serotonin Transporter (SERT) | Ki | 23 | Rat | [1] |

| Dextromethorphan | Norepinephrine Transporter(NET) | Ki | 240 | Rat | [1] |

| This compound | NMDA Receptor (PCP site) | - | ~10-fold higher affinity than DXM | - | [2] |

| This compound | α3β4 Nicotinic Receptor | - | ~3-fold lower potency than DXM | - | [2] |

| This compound | Sigma-1 Receptor | - | High Affinity | - | [2] |

| Compound | Parameter | Value (µM) | Experimental Condition | Reference |

| Dextromethorphan | IC50 | 4 | Reduction of NMDA-evoked rises in [Ca2+]i in cultured rat hippocampal pyramidal neurons | [4] |

| Dextromethorphan | IC50 | 6 | Reduction of NMDA channel open probability at -60 mV | [4] |

| Dextromethorphan | IC50 | 0.55 | Blockade of NMDA-induced current in cortical neurons | [5] |

Experimental Protocols

Radioligand Binding Assay for the NMDA Receptor PCP Site

This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site on the NMDA receptor using a radiolabeled ligand such as [³H]TCP.

Materials:

-

Rat cortical membranes (prepared as described below)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]TCP (final concentration ~1-5 nM, close to its Kd)

-

Non-specific binding control: 10 µM PCP or another high-affinity PCP site ligand

-

Test compound: this compound (serially diluted)

-

96-well microplates

-

Glass fiber filters (presoaked in 0.5% polyethylenimine)

-

Cell harvester

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Euthanize adult rats and rapidly dissect the cerebral cortices on ice.

-

Homogenize the tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) using a Teflon-glass homogenizer.[6]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

-

Resuspend the pellet in fresh ice-cold homogenization buffer and repeat the centrifugation.

-

Resuspend the final pellet in a small volume of buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.[6]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of 10 µM PCP.

-

Test Compound: 25 µL of each this compound dilution.

-

Add 100 µL of the diluted rat cortical membrane preparation to each well.

-

Add 25 µL of [³H]TCP to each well. The final assay volume should be 150 µL.[6]

-

-

Incubation and Filtration:

-

Quantification:

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for measuring the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., rat hippocampal or cortical neurons) on coverslips

-

External (bath) solution: e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH 7.2.[7]

-

Internal (pipette) solution: e.g., 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.3.[7]

-

NMDA (agonist)

-

This compound (test compound)

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Preparation:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

-

Establishing a Whole-Cell Recording:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.[8]

-

-

Data Acquisition:

-

Obtain a stable baseline current.

-

Apply a solution containing NMDA to evoke an inward current.

-

After establishing a stable baseline NMDA-evoked current, co-apply the NMDA solution with increasing concentrations of this compound.

-

Record the inhibition of the NMDA-evoked current at each this compound concentration.

-

Wash out this compound to check for reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-mediated current in the absence and presence of each concentration of this compound.[8]

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a concentration-response curve.

-

Fit the curve with a logistic function to determine the IC50 value.[8]

-

Visualizations

Signaling Pathway

Caption: NMDA Receptor Signaling Pathway and Site of this compound Action.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Workflow: Patch-Clamp Electrophysiology

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative Effects of Dextromethorphan and this compound on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Pharmacological Profile of Dextrorphan: A Technical Guide

Introduction

Dextrorphan (DXO) is the primary and pharmacologically active metabolite of dextromethorphan (B48470) (DXM), a widely used antitussive agent found in numerous over-the-counter cough and cold medications.[1][2][3][4] Upon oral administration, dextromethorphan is rapidly metabolized in the liver via O-demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6, to form this compound.[2][5] this compound itself is a psychoactive compound of the morphinan (B1239233) class and contributes significantly to the pharmacological effects of its parent drug, particularly its actions as a dissociative hallucinogen at high doses.[2][6] Its distinct pharmacological profile, characterized by potent N-methyl-D-aspartate (NMDA) receptor antagonism, makes it a subject of considerable interest in neuroscience research and drug development. This document provides a comprehensive overview of the pharmacological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

The pharmacodynamic profile of this compound is complex, involving interactions with multiple receptor systems in the central nervous system. Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor.

Receptor Binding Affinity

This compound exhibits a distinct binding profile, with its most potent activity at the NMDA receptor. Compared to its parent compound, dextromethorphan, this compound is a much more potent NMDA receptor antagonist but a less active serotonin (B10506) reuptake inhibitor.[2] It does, however, retain activity as a norepinephrine (B1679862) reuptake inhibitor.[2] The binding affinities (Ki) for various targets are summarized in the table below.

| Target | Ki (nM) | Species | Reference |

| NMDA Receptor (MK-801 site) | 486–906 | Rat | [2] |

| Sigma-1 Receptor (σ1) | 118–481 | Rat | [2] |

| Sigma-2 Receptor (σ2) | 11,325–15,582 | Rat | [2] |

| Mu-Opioid Receptor (MOR) | 420 – >1,000 | Rat, Human | [2] |

| Delta-Opioid Receptor (DOR) | 34,700 | Rat | [2] |

| Kappa-Opioid Receptor (KOR) | 5,950 | Rat | [2] |

| Serotonin Transporter (SERT) | 401–484 | Rat | [2] |

| Norepinephrine Transporter (NET) | ≥340 | Rat | [2] |

Table 1: Receptor Binding Affinities of this compound.

Mechanism of Action & Signaling Pathways

NMDA Receptor Antagonism this compound functions as a non-competitive antagonist at the NMDA receptor, binding to a site within the receptor's ion channel, often referred to as the MK-801 or PCP site.[7] This action blocks the influx of Ca2+ ions, thereby inhibiting glutamatergic neurotransmission. This is the primary mechanism underlying its dissociative and neuroprotective effects.[2][5] Studies comparing this compound and the classic channel blocker MK-801 suggest that their binding sites are distinct, with this compound's recognition site potentially being shallower in the ion channel pore, allowing it to bind even to a closed channel.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ricardinis.pt [ricardinis.pt]

- 4. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 7. Dextromethorfan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dextrorphan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrorphan ((+)-3-hydroxy-N-methylmorphinan) is the dextrorotatory enantiomer of the morphinan (B1239233) class of compounds. It is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and the primary active metabolite of the widely used cough suppressant, dextromethorphan (B48470).[1][2] The significant interest in this compound within the scientific community stems from its potential therapeutic applications in a range of neurological and psychiatric disorders, including neuroprotection, pain management, and depression. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and its primary mechanism of action through the NMDA receptor signaling pathway.

Chemical Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the O-demethylation of its readily available precursor, dextromethorphan. This process cleaves the methyl ether at the 3-position of the morphinan ring system to yield the corresponding phenol, this compound.

Primary Synthetic Route: O-Demethylation of Dextromethorphan

A well-established method for the O-demethylation of dextromethorphan is the use of strong acids, such as hydrobromic acid (HBr). The reaction proceeds by nucleophilic attack of the bromide ion on the methyl group of the ether, facilitated by the acidic protonation of the ether oxygen.

A representative synthetic scheme is as follows:

-

Starting Material: Dextromethorphan Hydrobromide Monohydrate

-

Reagent: Hydrobromic Acid (HBr)

-

Product: this compound

While specific reaction conditions can be optimized, a general procedure involves refluxing dextromethorphan hydrobromide with a concentrated solution of HBr. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Following the completion of the reaction, the product is typically isolated by basification of the reaction mixture, followed by extraction and purification.

Experimental Protocols

Synthesis of this compound via O-Demethylation of Dextromethorphan Hydrobromide

This protocol is adapted from established literature procedures for the O-demethylation of dextromethorphan.[3]

Materials:

-

Dextromethorphan hydrobromide monohydrate

-

Concentrated hydrobromic acid (48% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) for basification

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃) for extraction

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., a mixture of dichloromethane and methanol)

-

Solvents for recrystallization (e.g., ethyl acetate, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dextromethorphan hydrobromide monohydrate and concentrated hydrobromic acid.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by TLC by periodically taking small aliquots from the reaction mixture, neutralizing them, and spotting them on a TLC plate against a standard of the starting material.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a strong base (e.g., NaOH or NH₄OH) until the pH is basic. This will precipitate the crude this compound. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or chloroform.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent to yield pure this compound.

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are summarized in the tables below. For comparative purposes, data for its precursor, dextromethorphan, are also included where available.

General and Physical Properties

| Property | This compound | Dextromethorphan |

| Molecular Formula | C₁₇H₂₃NO | C₁₈H₂₅NO |

| Molar Mass | 257.37 g/mol | 271.40 g/mol [1][4] |

| Appearance | White to off-white solid | White to slightly yellow crystalline powder[5] |

| Melting Point | Not explicitly found for this compound | 109-111 °C[1] |

| Boiling Point | Not explicitly found for this compound | ~414.5 °C (estimated)[6] |

| pKa | Not explicitly found for this compound | ~9.8 (estimated)[1] |

Solubility Data

| Solvent | This compound Solubility | Dextromethorphan Solubility |

| Water | Sparingly soluble | Practically insoluble[3] |

| Chloroform | Freely soluble | Freely soluble[3][7] |

| Methanol | Soluble | Slightly soluble[4] |

| Ethanol | Soluble | Freely soluble (as HBr salt)[8] |

| Ether | Soluble | Practically insoluble[8] |

Mechanism of Action and Signaling Pathways

This compound's primary pharmacological effect is mediated through its potent, non-competitive antagonism of the NMDA receptor. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor is implicated in excitotoxic neuronal cell death.

NMDA Receptor Signaling Pathway

Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization, the NMDA receptor channel opens, allowing for the influx of Ca²⁺ ions. This compound acts as a channel blocker, physically obstructing the flow of ions. The influx of Ca²⁺ through the NMDA receptor activates a cascade of downstream signaling pathways.

Experimental and Logical Workflows

This compound Synthesis Workflow

The overall workflow for the synthesis of this compound from dextromethorphan involves several key stages, from the initial reaction to the final characterization of the pure product.

References

- 1. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Description and Solubility - D [drugfuture.com]

- 4. Cas 125-71-3,DEXTROMETHORPHAN | lookchem [lookchem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Human Metabolome Database: Showing metabocard for Dextromethorphan (HMDB0001920) [hmdb.ca]

- 7. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Dextrorphan's Role as an Active Metabolite of Dextromethorphan: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dextromethorphan (B48470) (DM), a widely utilized antitussive, undergoes extensive first-pass metabolism to its primary active metabolite, dextrorphan (DX). This conversion is critical to the pharmacological profile of dextromethorphan, as this compound is a more potent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This technical guide provides an in-depth examination of the metabolic transformation of dextromethorphan, the comparative pharmacokinetics and pharmacodynamics of both compounds, and the downstream signaling pathways modulated by this compound. Detailed experimental protocols for assessing receptor binding are also provided to facilitate further research in this area.

Metabolism of Dextromethorphan to this compound

Dextromethorphan is primarily metabolized in the liver through two main pathways: O-demethylation and N-demethylation.[3][4]

-

O-demethylation: This is the principal metabolic route, converting dextromethorphan to its active metabolite, this compound. This reaction is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][5][6] The O-demethylation to this compound is the rate-limiting step in the metabolism of dextromethorphan.[3] CYP2D6 is subject to genetic polymorphism, leading to significant interindividual variations in metabolic rates.[7][8] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the plasma concentrations of dextromethorphan and this compound.[1][9]

-

N-demethylation: A secondary pathway, mediated primarily by CYP3A4, converts dextromethorphan to 3-methoxymorphinan (MEM).[3][4] Both this compound and 3-methoxymorphinan can be further metabolized to 3-hydroxymorphinan.[7][10]

The enzymatic kinetics of these reactions highlight the prominence of the O-demethylation pathway in individuals with functional CYP2D6.

Table 1: Michaelis-Menten Constants (Km) for Dextromethorphan Metabolism

| Metabolic Pathway | Enzyme | Substrate | Metabolite | Km (µM) | Source |

| O-demethylation | CYP2D6 | Dextromethorphan | This compound | 2.2 - 9.4 | [5] |

| N-demethylation | CYP3A4 | Dextromethorphan | 3-Methoxymorphinan | 632 - 977 | [3][5] |

Note: Km values represent the substrate concentration at half-maximal velocity, with lower values indicating higher enzyme affinity.

Caption: Metabolic conversion of Dextromethorphan.

Pharmacokinetics of Dextromethorphan and this compound

The pharmacokinetic profile of dextromethorphan is heavily influenced by an individual's CYP2D6 phenotype.

-

Extensive Metabolizers (EMs): In individuals with normal CYP2D6 activity, dextromethorphan is rapidly and extensively converted to this compound.[9] Following oral administration, plasma concentrations of dextromethorphan are often undetectable, while this compound is present, primarily in its conjugated form.[7][9]

-

Poor Metabolizers (PMs): In individuals with deficient CYP2D6 activity, the metabolism of dextromethorphan to this compound is significantly impaired. This results in much higher plasma concentrations of the parent drug and a prolonged elimination half-life.[1][9]

The co-administration of a CYP2D6 inhibitor, such as quinidine (B1679956), can mimic the pharmacokinetic profile of a poor metabolizer in an extensive metabolizer by blocking the conversion of dextromethorphan to this compound.[9]

Table 2: Pharmacokinetic Parameters of Dextromethorphan and this compound

| Parameter | Dextromethorphan (Poor Metabolizers) | Dextromethorphan (EMs with Quinidine) | This compound (Extensive Metabolizers) | Source |

| Elimination Half-life (t½) | ~29.5 hours | ~16.4 hours | ~2-4 hours | [1][9] |

| Bioavailability | High | High | Low (due to rapid conjugation) | [1] |

| Primary Plasma Component | Unchanged Dextromethorphan | Unchanged Dextromethorphan | Conjugated this compound | [7][9] |

Pharmacodynamics: Receptor Binding and Activity

The pharmacological effects of dextromethorphan and this compound are mediated through their interactions with several central nervous system receptors. This compound is the primary mediator of the dissociative effects observed at high doses, due to its significantly higher affinity for the NMDA receptor.[1][11]

-

NMDA Receptors: Both dextromethorphan and this compound act as non-competitive antagonists at the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[11][12] However, this compound's affinity for this site is substantially greater than that of dextromethorphan.[11] This antagonism is responsible for the neuroprotective and, at higher doses, dissociative and hallucinogenic effects.[1][13][14]

-

Sigma-1 Receptors: Both compounds are sigma-1 receptor agonists.[1][12][15] This action may contribute to their antitussive and neuroprotective properties.[13][15]

-

Other Receptors: Dextromethorphan and this compound also interact with other receptors, including serotonin (B10506) and norepinephrine (B1679862) transporters and nicotinic acetylcholine (B1216132) receptors, although generally with lower affinity.[1][11][16]

Table 3: Receptor Binding Affinities (Ki, nM) of Dextromethorphan and this compound

| Receptor Target | Dextromethorphan (Ki, nM) | This compound (Ki, nM) | Source |

| NMDA (PCP Site) | 7,000 | 900 | |

| Sigma-1 | 151 - 205 | 144 | [15] |

| Sigma-2 | 4,000 - 11,000 | 4,000 - 11,000 | [15] |

Note: Ki represents the inhibition constant, with lower values indicating higher binding affinity.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the blockade of the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission.

Under normal conditions, glutamate (B1630785) and a co-agonist (glycine or D-serine) bind to the NMDA receptor, leading to the opening of its ion channel.[17] At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺).[17] Upon depolarization, the Mg²⁺ block is relieved, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This Ca²⁺ influx activates numerous downstream signaling cascades.

This compound, as a non-competitive antagonist, binds within the ion channel pore, physically obstructing the flow of ions even when the receptor is activated by its agonists.[18] This blockade of Ca²⁺ influx is the basis for its ability to reduce glutamate-induced excitotoxicity, a key mechanism in its neuroprotective effects observed in preclinical models of ischemia and traumatic brain injury.[13][14][19]

Caption: this compound's blockade of NMDA receptor signaling.

Experimental Protocols

In Vitro Competitive Radioligand Binding Assay for the NMDA Receptor (PCP Site)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound, such as this compound, for the PCP binding site of the NMDA receptor using rat cortical membranes.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [³H]TCP) for binding to the PCP site of the NMDA receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) is calculated.[17]

Materials and Reagents:

-

Membrane Source: Cryopreserved rat brain cortical membranes.

-

Radioligand: [³H]Thienyl cyclohexylpiperidine ([³H]TCP).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding (NSB) Ligand: 10 µM Phencyclidine (PCP).

-

Filtration: Glass fiber filter mats (pre-soaked in 0.5% polyethylenimine).

-

Instrumentation: Cell harvester, liquid scintillation counter.

Methodology:

-

Membrane Preparation: Thaw rat cortical membranes on ice. Dilute membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[17]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 25 µL assay buffer + 100 µL membrane preparation + 25 µL [³H]TCP.

-

Non-specific Binding (NSB): 25 µL of 10 µM PCP + 100 µL membrane preparation + 25 µL [³H]TCP.

-

Test Compound: 25 µL of test compound dilutions + 100 µL membrane preparation + 25 µL [³H]TCP.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[17]

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer.[17]

-

Quantification: Dry the filter mats and place them in scintillation vials with scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive binding assay.

Conclusion

This compound is not merely a metabolite of dextromethorphan but is, in fact, the principal mediator of its NMDA receptor-dependent pharmacological activities. The conversion of dextromethorphan to this compound via CYP2D6 is a critical determinant of the drug's effects, with genetic polymorphisms in this enzyme leading to significant variability in clinical response. This compound's potent, non-competitive antagonism at the NMDA receptor underlies its established neuroprotective properties in preclinical models and its psychoactive effects at supratherapeutic doses. A thorough understanding of this metabolic activation is essential for the development of novel therapeutics targeting the glutamatergic system and for the safe and effective clinical use of dextromethorphan.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. ricardinis.pt [ricardinis.pt]

- 3. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. livermetabolism.com [livermetabolism.com]

- 9. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of this compound by CYP2D6 in different recombinantly expressed systems and its implications for the in vitro assessment of dextromethorphan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Effects of Dextromethorphan and this compound on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacyfreak.com [pharmacyfreak.com]

- 13. Dextromethorphan as a Potential Neuroprotective Agent With Unique Mechanisms of Action | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]

- 17. benchchem.com [benchchem.com]

- 18. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the neuroprotective effect of dextromethorphan in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Dextrorphan with Sigma-1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dextrorphan, the primary metabolite of the widely used antitussive dextromethorphan, is an active pharmacological agent with a complex profile. While its action as an N-methyl-D-aspartate (NMDA) receptor antagonist is well-documented, its significant interaction with the sigma-1 receptor (σ1R) is crucial for understanding its full range of effects, including its neuroprotective and potential antidepressant properties. The sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, plays a critical role in modulating a variety of cellular signaling pathways. This guide provides a comprehensive technical overview of the binding characteristics of this compound to the sigma-1 receptor, detailed experimental protocols for assessing this interaction, and an exploration of the downstream signaling cascades involved.

Quantitative Binding Affinity Data

The affinity of this compound for the sigma-1 receptor has been quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the compound of interest. The inhibition constant (Ki) is the primary metric used to express this binding affinity, with a lower Ki value indicating a stronger binding interaction. For comparative purposes, data for its parent compound, dextromethorphan, are also included.

| Compound | Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | Sigma-1 | --INVALID-LINK---Pentazocine | Rat brain homogenates | 144 | [1] |

| This compound | Sigma-1 | Not Specified | Rat | 118 - 481 | [2] |

| Dextromethorphan | Sigma-1 | --INVALID-LINK---Pentazocine | Rat brain homogenates | 205 | [1] |

| Dextromethorphan | Sigma-1 | Not Specified | Not Specified | 142 - 652 | [3] |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of this compound's binding affinity (Ki) for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of this compound to compete with a known high-affinity radioligand for binding to the receptor.

Objective

To determine the inhibition constant (Ki) of this compound for the sigma-1 receptor by measuring its ability to displace the radioligand --INVALID-LINK---pentazocine from its binding site.

Materials

-

Receptor Source: Membrane preparations from guinea pig liver or rat brain homogenates, which are rich in sigma-1 receptors.[4]

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Agent: Haloperidol (B65202) (10 µM) or unlabeled (+)-pentazocine (10 µM) to determine non-specific binding.[5][6]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.[6]

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

-

Reagents for Protein Assay: (e.g., BCA Protein Assay Kit).

Methodology

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue (e.g., guinea pig liver) in ice-cold Tris-HCl buffer (10 mM, pH 7.4).[6]

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and large debris.[6]

-

Centrifuge the resulting supernatant at a high speed (e.g., 31,000 x g) to pellet the membranes.[6]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in buffer, determine the protein concentration, and store aliquots at -80°C.[6]

-

-

Competition Binding Assay:

-

On the day of the assay, thaw the membrane aliquots and resuspend in the assay buffer (50 mM Tris-HCl, pH 8.0).

-

Set up assay tubes or a 96-well plate for total binding, non-specific binding, and various concentrations of the competing ligand (this compound).

-

To each well/tube, add:

-

The membrane preparation (typically 150-200 µg of protein).[6]

-

A fixed concentration of --INVALID-LINK---pentazocine (typically 1-5 nM, near its Kd value).[6][7]

-

For total binding wells, add assay buffer.

-

For non-specific binding wells, add a high concentration of an unlabeled ligand like haloperidol (10 µM).[5]

-

For competition wells, add this compound at a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes).[5]

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor is a ligand-operated chaperone protein that resides at the ER-mitochondrion interface.[8] Upon stimulation by an agonist like this compound, it dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to modulate the function of various client proteins, thereby influencing several key signaling pathways.[2]

Calcium Homeostasis

One of the most critical functions of the sigma-1 receptor is the regulation of intracellular calcium (Ca²⁺) signaling.[8] By interacting with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER, the activated sigma-1 receptor stabilizes IP3R, ensuring a proper and sustained Ca²⁺ flux from the ER into the mitochondria.[8] This process is vital for maintaining mitochondrial function and cellular bioenergetics.

ER Stress and the Unfolded Protein Response (UPR)

Under conditions of cellular stress, such as the accumulation of misfolded proteins in the ER, the sigma-1 receptor dissociates from BiP and participates in the unfolded protein response (UPR).[9] It can directly interact with and modulate key ER stress sensors like IRE1α (inositol-requiring enzyme 1α), thereby helping to restore protein folding homeostasis and mitigate cell damage.[9]

Oxidative Stress and Nrf2 Pathway

Sigma-1 receptor activation has been shown to confer protection against oxidative stress.[10] One mechanism involves the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11] Activated sigma-1 receptors can promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and drives the expression of numerous antioxidant and cytoprotective genes.[11]

Modulation of Ion Channels and Kinase Pathways

The sigma-1 receptor can translocate to the plasma membrane and other cellular compartments to directly modulate the activity of various voltage-gated ion channels, including K⁺, Ca²⁺, and Na⁺ channels.[7] This modulation can alter neuronal excitability. Furthermore, sigma-1 receptor activation can influence MAPK/ERK and JNK signaling pathways, which are central to cellular processes like proliferation, differentiation, inflammation, and apoptosis.[11]

Signaling Pathway Diagram

Caption: Sigma-1 receptor signaling upon agonist activation.

Conclusion

This compound exhibits a significant and high-affinity interaction with the sigma-1 receptor, a key modulator of cellular stress responses and neuronal function. This interaction, characterized by Ki values in the nanomolar range, initiates a cascade of downstream signaling events, including the stabilization of calcium homeostasis, mitigation of ER and oxidative stress, and modulation of neuronal excitability. The methodologies outlined in this guide provide a robust framework for the quantitative assessment of this binding interaction. A thorough understanding of the this compound-sigma-1 receptor axis is essential for the rational design and development of novel therapeutics targeting neurodegenerative diseases, depression, and other CNS disorders.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Properties of Dextrorphan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrorphan, the dextrorotatory enantiomer of the morphinan (B1239233) series, exhibits a pharmacological profile distinct from its levorotatory counterpart, levorphanol (B1675180). This technical guide provides an in-depth analysis of the enantiomeric properties of this compound, focusing on its receptor binding affinities, pharmacological effects, and pharmacokinetic profile in comparison to levorphanol. Detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized using the DOT language. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of morphinan-based therapeutics.

Introduction

The stereochemistry of a pharmacologically active molecule is a critical determinant of its interaction with biological targets. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes opposing, physiological effects. The morphinan class of compounds provides a salient example of this principle. This compound ((+)-3-hydroxy-N-methylmorphinan) and its enantiomer, levorphanol ((-)-3-hydroxy-N-methylmorphinan), possess distinct pharmacological activities despite their identical chemical formula and connectivity.

This compound is the principal active metabolite of the widely used antitussive, dextromethorphan (B48470).[1] Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] In contrast, levorphanol is a potent opioid agonist with high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, and is utilized clinically for its analgesic properties.[2] This guide will systematically explore the enantiomeric differences in receptor binding, functional activity, and pharmacokinetics that underpin the divergent clinical applications of these two molecules.

Receptor Binding Profiles

The differential pharmacology of this compound and levorphanol is rooted in their stereoselective interactions with various neurotransmitter receptors. Radioligand binding assays are instrumental in quantifying the affinity of these enantiomers for their respective targets.

Quantitative Receptor Binding Data

The following table summarizes the binding affinities (Ki, in nM) of this compound and levorphanol for key central nervous system receptors, compiled from various in vitro studies. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Levorphanol Ki (nM) | Primary Effect of this compound | Primary Effect of Levorphanol |

| NMDA (PCP site) | 486 - 906[1] | ~600[3] | Antagonism[1] | Antagonism[3] |

| Sigma-1 (σ1) | 118 - 481[1] | 55[4] | Agonism[4] | Agonism[4] |

| Mu Opioid (MOR) | >1,000[1] | 0.21 ± 0.02[2] | Very Low Affinity | Potent Agonism[2] |

| Delta Opioid (DOR) | 34,700[1] | 4.2 ± 0.6[2] | Very Low Affinity | Agonism[2] |

| Kappa Opioid (KOR) | 5,950[1] | 2.3 ± 0.3[2] | Very Low Affinity | Agonism[2] |

| Serotonin Transporter (SERT) | 401 - 484[1] | 90[4] | Reuptake Inhibition[1] | Reuptake Inhibition[4] |

| Norepinephrine Transporter (NET) | ≥340[1] | 1,200[4] | Reuptake Inhibition[1] | Reuptake Inhibition[4] |

Pharmacological Effects

The distinct receptor binding profiles of this compound and levorphanol translate into divergent pharmacological activities.

-

This compound: Primarily functions as an NMDA receptor antagonist, contributing to its antitussive and, at high doses, dissociative effects.[1] It lacks significant opioid receptor activity.[1]

-

Levorphanol: Acts as a potent opioid agonist, mediating analgesia through its interaction with mu, delta, and kappa opioid receptors.[2] While it also exhibits NMDA receptor antagonism, this is a secondary action compared to its potent opioid effects.[3]

Pharmacokinetic Properties

The disposition of this compound and levorphanol in the body also exhibits notable differences.

Comparative Pharmacokinetic Parameters

The following table provides a summary of key pharmacokinetic parameters for this compound and levorphanol in humans.

| Parameter | This compound | Levorphanol |

| Bioavailability (Oral) | Variable, dependent on dextromethorphan metabolism | Well absorbed orally[5] |

| Half-life (t½) | ~11 hours (as metabolite of dextromethorphan) | 11 - 16 hours[4][6] |

| Volume of Distribution (Vd) | Not well characterized | 10 - 13 L/kg[4][6] |

| Clearance (CL) | Not well characterized | 0.78 - 1.1 L/kg/hr[4][6] |

| Protein Binding | Not well characterized | ~40%[2][7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the enantiomeric properties of this compound and levorphanol.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of this compound and levorphanol for a specific receptor (e.g., NMDA or opioid receptors) through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

-

Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]MK-801 for the NMDA receptor PCP site, [³H]DAMGO for the mu-opioid receptor).

-

Unlabeled this compound and levorphanol.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus (e.g., cell harvester with glass fiber filters).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration (e.g., using a Bradford assay).

-

Assay Setup: In triplicate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound or levorphanol) in assay tubes.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding from tubes containing an excess of a high-affinity unlabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

In Vivo Antitussive Activity Assay (Citric Acid-Induced Cough Model)

Objective: To evaluate the antitussive efficacy of this compound by measuring its ability to suppress cough induced by a chemical irritant in an animal model.

Materials:

-

Test animals (e.g., guinea pigs or mice).

-

This compound solution and vehicle control.

-

Positive control (e.g., codeine phosphate).

-

Nebulizer for generating a citric acid aerosol.

-

Plexiglass exposure chamber.

-

Sound-recording or observational equipment to quantify coughs.

Procedure:

-

Animal Acclimatization: Acclimate animals to the experimental environment.

-

Drug Administration: Administer this compound, vehicle, or positive control to the animals via a specific route (e.g., intraperitoneal or oral) at predetermined doses.

-

Cough Induction: After a set pre-treatment time, place the animals individually in the exposure chamber and expose them to a nebulized solution of citric acid (e.g., 0.1 M) for a fixed duration (e.g., 5-10 minutes).

-

Cough Quantification: Record the number of coughs during the exposure period and for a defined post-exposure period.

-

Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle control group. Calculate the percentage of cough inhibition. Determine the dose-response relationship and the ED50 value (the dose that produces 50% of the maximal effect).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

This compound-Mediated NMDA Receptor Antagonism

Caption: this compound blocks the NMDA receptor ion channel, preventing calcium influx and subsequent downstream signaling.

Levorphanol-Mediated Mu-Opioid Receptor Agonism

Caption: Levorphanol activates the mu-opioid receptor, leading to G-protein-mediated inhibition of adenylate cyclase and downstream signaling resulting in analgesia.

Experimental Workflow for Receptor Binding Assay

Caption: A generalized workflow for determining receptor binding affinity using a radioligand binding assay.

Conclusion

The enantiomers this compound and levorphanol serve as a classic illustration of stereospecificity in pharmacology. This compound's primary action as an NMDA receptor antagonist contrasts sharply with levorphanol's potent opioid agonism. These fundamental differences in receptor interaction dictate their distinct pharmacological profiles and clinical applications. A thorough understanding of these enantiomeric properties is essential for the rational design and development of novel therapeutics targeting the central nervous system. This technical guide provides a foundational resource for researchers and clinicians working with this important class of molecules.

References

- 1. PHARMACOKINETIC STUDY OF DEXTROMETHORPHAN WITH URINARY EXCRETION [arch.ies.gov.pl]

- 2. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mypcnow.org [mypcnow.org]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. LEVORPHANOL TARTRATE TABLETS USP, CII RX ONLY [dailymed.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Levorphanol: pharmacokinetics and steady-state plasma concentrations in patients with pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways and Byproducts of Dextrorphan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrorphan (DXO) is the primary active metabolite of the widely used antitussive agent, dextromethorphan (B48470) (DXM). Beyond its role in cough suppression, this compound is a potent, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, contributing to the dissociative and potential neuroprotective effects observed with high doses of its parent compound.[1] A thorough understanding of this compound's metabolic fate is critical for drug development professionals and researchers investigating its therapeutic potential and pharmacokinetic profile. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, its enzymatic drivers, and resulting byproducts. It includes quantitative pharmacokinetic data, detailed experimental protocols for its analysis, and visualizations of its metabolic and key signaling pathways.

This compound Metabolic Pathways

This compound is primarily formed in the liver via O-demethylation of dextromethorphan, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1] Once formed, this compound undergoes two major metabolic transformations: N-demethylation and glucuronidation.

N-Demethylation of this compound

The N-demethylation of this compound results in the formation of 3-hydroxymorphinan (HM). This metabolic step is primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][3] This pathway is also a point of convergence in the overall metabolism of dextromethorphan, as 3-hydroxymorphinan can also be formed through the O-demethylation of 3-methoxymorphinan (the N-demethylation product of dextromethorphan), a reaction also catalyzed by CYP2D6.[3]

Glucuronidation of this compound

A significant portion of this compound is metabolized through Phase II conjugation, specifically glucuronidation. This process involves the attachment of a glucuronic acid moiety to the this compound molecule, forming this compound-O-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms have been implicated in this process, including UGT2B4, UGT2B7, UGT2B15, and UGT2B17, with UGT2B15 being a major contributor.[4] Glucuronidation significantly increases the water solubility of this compound, facilitating its renal excretion.

Quantitative Data on this compound and its Metabolites

The following tables summarize key pharmacokinetic parameters for this compound and its major metabolite, 3-hydroxymorphinan, in humans. These values are derived from studies involving the administration of dextromethorphan. It is important to note that these parameters can be significantly influenced by an individual's CYP2D6 metabolizer status (Extensive Metabolizer [EM] vs. Poor Metabolizer [PM]).

Table 1: Pharmacokinetic Parameters of this compound and 3-Hydroxymorphinan in Extensive Metabolizers (EMs)

| Metabolite | Cmax (nmol/mL) | Tmax (hours) | AUC (nmol·h/mL) | t½ (hours) | Reference(s) |

| Conjugated this compound | 1.5 | 2.0 | Decreased by quinidine | 2.25 | [5] |

| Conjugated 3-Hydroxymorphinan | 0.54 | 2.5 | Lower in PMs than EMs | - | [5] |

Table 2: Pharmacokinetic Parameters of this compound and 3-Hydroxymorphinan in Poor Metabolizers (PMs)

| Metabolite | Cmax (nmol/mL) | Tmax (hours) | AUC (nmol·h/mL) | t½ (hours) | Reference(s) |

| Conjugated this compound | 0.03 | 4.0 | Significantly lower than in EMs | - | [5] |

| Conjugated 3-Hydroxymorphinan | 0.03 | 6.0 - 10.0 | Significantly lower than in EMs | - | [5] |

Note: Data is often presented as "total" or "conjugated" metabolites, as the free forms are typically found in much lower concentrations in plasma.

Experimental Protocols

The analysis of this compound and its metabolites is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the most common and sensitive method for their simultaneous quantification in biological matrices.

Protocol: Simultaneous Analysis of this compound and Metabolites in Human Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the literature.[6][7][8][9]

1. Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of human plasma, add an internal standard solution (e.g., dextromethorphan-d3).

-

Alkalinize the sample by adding a small volume of ammonium (B1175870) hydroxide.

-

Add 1 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of n-heptane/ethyl acetate).

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Separation

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 50 × 2.1 mm) is commonly used.[7]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[6]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Detection

-

MS System: A triple quadrupole tandem mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

Table 3: Example MRM Transitions for this compound and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 258.2 | 157.1 |

| 3-Hydroxymorphinan | 244.2 | 157.1 |

4. Quantification

-

A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound and its metabolites.

-

The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations of Metabolic and Signaling Pathways

This compound Metabolic Pathway

Caption: Primary metabolic pathways of this compound.

This compound and NMDA Receptor Signaling

Caption: this compound's mechanism of action at the NMDA receptor.

This compound's Influence on NF-κB Signaling

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[10]

This compound's Modulation of MAPK Signaling

Caption: this compound's modulation of the MAPK signaling cascade.[11]

Conclusion

The metabolism of this compound is a multifaceted process involving both Phase I and Phase II enzymatic reactions, leading to the formation of 3-hydroxymorphinan and this compound-O-glucuronide as major byproducts. The activity of CYP3A4 and various UGT enzymes are key determinants of its clearance. Furthermore, this compound's interaction with critical signaling pathways, such as the NMDA receptor, NF-κB, and MAPK pathways, underscores its complex pharmacological profile. A comprehensive understanding of these metabolic and signaling interactions is essential for the continued investigation and development of this compound and its parent compound, dextromethorphan, for various therapeutic applications. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous quantitative analysis of dextromethorphan, this compound and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Determination of dextromethorphan and this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dextromethorphan inhibits osteoclast differentiation by suppressing RANKL-induced nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dextromethorphan Inhibits Activations and Functions in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dextrorphan's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrorphan, the primary active metabolite of the widely used antitussive dextromethorphan (B48470), exerts a complex and multifaceted influence on the central nervous system (CNS). Its pharmacological profile is characterized by interactions with several key neurotransmitter systems and signaling pathways, positioning it as a molecule of significant interest for therapeutic development in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core effects of this compound on the CNS, with a focus on its molecular mechanisms of action, receptor binding affinities, and modulation of downstream signaling cascades. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction

Historically recognized for its contribution to the antitussive effects of its parent compound, dextromethorphan, this compound has emerged as a pharmacologically distinct entity with a range of activities within the CNS. Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][2] Beyond this, this compound interacts with sigma-1 receptors, nicotinic acetylcholine (B1216132) receptors (nAChRs), and various voltage-gated ion channels, contributing to its diverse pharmacological effects.[3][4] These interactions underpin its demonstrated neuroprotective, anti-inflammatory, and potential antidepressant properties. This guide will systematically explore these effects, providing the detailed data and experimental context necessary for advanced research and development.

Quantitative Data: Receptor Binding and Functional Inhibition

The affinity of this compound for its various molecular targets is a critical determinant of its pharmacological effects. The following tables summarize the available quantitative data on its binding affinities (Ki) and functional inhibition (IC50) at key CNS receptors and ion channels.

Table 1: this compound Binding Affinities (Ki) for CNS Receptors

| Receptor/Site | Ligand | Species | Tissue | Ki (nM) | Reference(s) |

| NMDA Receptor (PCP site) | [3H]this compound | Rat | Brain homogenates | 56 - 70 | [5] |

| Sigma-1 Receptor | --INVALID-LINK---pentazocine | N/A | N/A | 142 - 652 | [4] |

| Sigma-2 Receptor | N/A | N/A | N/A | Low affinity | [3] |

Table 2: this compound Functional Inhibition (IC50) of Ion Channels and Receptors

| Channel/Receptor | Experimental Condition | Species | Cell Type | IC50 (µM) | Reference(s) |

| NMDA Receptor-induced current | Electrophysiology | Rat | Cortical neurons | 0.55 | [6] |

| NMDA-evoked Ca2+ influx | Fura-2 imaging | Rat | Hippocampal neurons | 4 | [7] |

| L-type Voltage-gated Ca2+ channels | 45Ca2+ uptake | Rat | PC12 cells | ~200 | [8] |

| N-type Voltage-gated Ca2+ channels | 45Ca2+ uptake | Rat | Brain synaptosomes | ~200 | [8] |

| Voltage-gated Na+ channels | Electrophysiology | Rat | Cortical neurons | ~80 | [6] |

| α3β4 Nicotinic Acetylcholine Receptor | Electrophysiology | Oocytes | N/A | ~0.7-4.3 | [3] |

| α4β2 Nicotinic Acetylcholine Receptor | Electrophysiology | Oocytes | N/A | ~0.7-4.3 | [3] |

| α7 Nicotinic Acetylcholine Receptor | Electrophysiology | Oocytes | N/A | ~0.7-4.3 | [3] |

| Human K(v)1.3 channels | Electrophysiology | Xenopus oocytes | N/A | 12.8 | [9] |

Core Mechanisms of Action and Signaling Pathways

NMDA Receptor Antagonism

This compound's most well-characterized effect is its non-competitive antagonism of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][10] It binds to the phencyclidine (PCP) site within the ion channel, physically occluding the pore and preventing the influx of Ca2+ and Na+ ions.[2][5] This action underlies its neuroprotective effects by mitigating excitotoxicity, a pathological process implicated in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[11][12][13]

Sigma-1 Receptor Agonism

This compound also acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][14] Sigma-1 receptor activation is associated with the modulation of intracellular Ca2+ signaling, reduction of oxidative stress, and regulation of neuronal plasticity.[15][16] This mechanism is thought to contribute significantly to the neuroprotective and potential antidepressant effects of this compound.[10][17]

Anti-inflammatory Effects on Microglia

Neuroinflammation, mediated by the activation of microglia, is a key component of many CNS pathologies. This compound has been shown to exert potent anti-inflammatory effects by inhibiting microglial activation.[18][19] It suppresses the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species.[8][20] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[20][21]

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound to the NMDA receptor PCP site.

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. The final pellet is resuspended in assay buffer.

-

Binding Assay: In a 96-well plate, combine the prepared membranes, [3H]this compound (as the radioligand), and varying concentrations of unlabeled this compound (for competition binding). Incubate at room temperature for a specified time (e.g., 2 hours).

-

Filtration and Scintillation Counting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) from saturation binding experiments. Calculate the inhibitory constant (Ki) from competition binding experiments using the Cheng-Prusoff equation.[5]

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for assessing the effect of this compound on NMDA receptor-mediated currents in cultured neurons.

-

Cell Culture: Culture primary hippocampal or cortical neurons from embryonic rats on glass coverslips.

-

Electrophysiological Recording: Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution. Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with an internal solution.

-

NMDA Current Elicitation: Apply NMDA and glycine to the neuron to elicit an inward current.

-

This compound Application: Co-apply this compound with NMDA and glycine and record the change in the current amplitude.

-

Data Analysis: Measure the peak current amplitude in the absence and presence of this compound. Construct a concentration-response curve to determine the IC50 value for this compound's inhibition of the NMDA-induced current.[6][7]

In Vitro Neuroprotection Assay

This protocol provides a framework for evaluating the neuroprotective effects of this compound against excitotoxicity.

-

Neuronal Culture: Plate primary cortical neurons in multi-well plates.

-

Induction of Excitotoxicity: Expose the neurons to a high concentration of glutamate or NMDA to induce excitotoxicity.

-

This compound Treatment: Treat the neurons with varying concentrations of this compound either before, during, or after the excitotoxic insult.

-

Assessment of Cell Viability: After a specified incubation period (e.g., 24 hours), assess neuronal viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons stained with a vital dye (e.g., trypan blue).

-